(Z)-ethyl 2-(2-((5-bromothiophene-2-carbonyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate
Description
The compound “(Z)-ethyl 2-(2-((5-bromothiophene-2-carbonyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate” is a benzothiazole derivative featuring a 5-bromothiophene-2-carbonyl imino group, a 6-chloro substituent on the benzothiazole ring, and an ethyl acetate ester moiety. The (Z)-configuration of the imino group and the electron-withdrawing effects of the bromine and chlorine substituents likely influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
ethyl 2-[2-(5-bromothiophene-2-carbonyl)imino-6-chloro-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClN2O3S2/c1-2-23-14(21)8-20-10-4-3-9(18)7-12(10)25-16(20)19-15(22)11-5-6-13(17)24-11/h3-7H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJLPMHUMXZMJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-(2-((5-bromothiophene-2-carbonyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features, which include a benzothiazole moiety and a brominated thiophene. This article explores the biological activities associated with this compound, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
Structural Overview
The compound is characterized by the following structural components:
- Benzothiazole Ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Thiophene Ring : Often associated with enhanced biological activity due to its electron-rich nature.
- Bromine Substituent : May enhance binding affinity to biological targets.
The mechanism of action of (Z)-ethyl 2-(2-((5-bromothiophene-2-carbonyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate involves interactions with various biological targets, including enzymes and receptors. The compound's structure allows it to potentially inhibit or modulate the activity of these targets, which is critical for its therapeutic applications.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole exhibit notable antimicrobial effects. For instance, compounds structurally similar to (Z)-ethyl 2-(2-((5-bromothiophene-2-carbonyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate have shown efficacy against various bacterial strains, including:
| Compound | Target Bacteria | Activity (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 16 µg/mL |
| Compound B | Escherichia coli | 32 µg/mL |
| Compound C | Klebsiella pneumoniae | 8 µg/mL |
These findings suggest that the compound may possess similar or enhanced antimicrobial properties.
Anticancer Activity
The anticancer potential of benzothiazole derivatives has been widely studied. For example, compounds featuring similar structures have demonstrated significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HCT-116 (Colon Cancer) | 0.66 | |
| MCF-7 (Breast Cancer) | 1.25 | |
| HeLa (Cervical Cancer) | 0.85 |
These results indicate that (Z)-ethyl 2-(2-((5-bromothiophene-2-carbonyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate could be a promising candidate for further anticancer studies.
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, compounds with similar structural motifs have been evaluated for anti-inflammatory effects. For instance, ethyl derivatives of benzothiazoles have been shown to reduce inflammation in animal models:
| Model | Effect | Reference |
|---|---|---|
| Carrageenan-induced paw edema | Significant reduction | |
| Lipopolysaccharide-induced inflammation | Decreased cytokine levels |
Case Studies
-
Antimicrobial Efficacy Study :
A study investigated the antimicrobial activity of a series of benzothiazole derivatives, including those similar to (Z)-ethyl 2-(2-((5-bromothiophene-2-carbonyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate. The results indicated that modifications at the thiophene position significantly enhanced activity against Gram-positive bacteria. -
Cytotoxicity Assessment :
Another study focused on the cytotoxic effects of benzothiazole derivatives on cancer cell lines. The findings revealed that certain substitutions increased the potency of these compounds against MCF-7 cells, suggesting potential pathways for drug development.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique combination of functional groups, including:
- Benzothiazole Ring : Known for diverse pharmacological properties.
- Thiophene Moiety : Enhances reactivity and biological interactions.
- Bromine Substituent : Potentially increases binding affinity to biological targets.
Recent studies have highlighted the compound's diverse biological activities, making it a subject of interest in medicinal chemistry:
- Antibacterial Activity : The compound has shown effectiveness against various bacterial strains, including resistant ones. Its structure allows it to interact with bacterial enzymes, inhibiting their function.
- Anticancer Properties : Preliminary research indicates potential anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest.
Case Study 1: Antibacterial Efficacy
A study published in Advances in Basic and Applied Sciences investigated the antibacterial properties of derivatives similar to (Z)-ethyl 2-(2-((5-bromothiophene-2-carbonyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate. The findings revealed significant activity against Klebsiella pneumoniae, suggesting that modifications to the benzothiazole structure can enhance antibacterial efficacy .
Case Study 2: Anticancer Activity
Research explored the anticancer potential of compounds containing the benzothiazole moiety. In vitro studies demonstrated that these compounds could inhibit cancer cell proliferation through apoptosis pathways. The presence of the thiophene ring was noted to enhance cytotoxic effects against various cancer cell lines .
Applications in Material Science
Beyond medicinal applications, (Z)-ethyl 2-(2-((5-bromothiophene-2-carbonyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate has potential uses in material science:
- Organic Semiconductors : The compound's unique electronic properties make it suitable for use in organic semiconductor applications, contributing to the development of advanced electronic devices.
Summary Table of Applications
Comparison with Similar Compounds
Structural and Substituent Analysis
The target compound is compared to structurally related benzothiazole and thiophene derivatives to highlight the impact of substituents on chemical and physical properties. Key analogs include:
Key Observations :
- Halogen Effects: Bromine in the target compound (vs.
- Benzothiazole Substituents : The 6-chloro group (electron-withdrawing) in the target compound contrasts with the 6-methyl group (electron-donating) in 1004017-88-2, affecting electronic density and reactivity.
- Ester Variations: The ethyl acetate group in the target compound and 1004017-88-2 differs from the cyanoacetate in , which introduces additional polarity and hydrogen-bonding capacity .
Spectroscopic and Physicochemical Properties
- IR Spectroscopy : The ester carbonyl stretch in (1737 cm⁻¹) aligns with typical ethyl acetate groups. The target compound’s thiophene carbonyl is expected near 1680–1700 cm⁻¹, influenced by bromine’s inductive effect .
- Solubility and LogP : The 5-bromo and 6-chloro substituents likely reduce aqueous solubility compared to the 6-methyl analog (1004017-88-2), as halogens increase hydrophobicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
